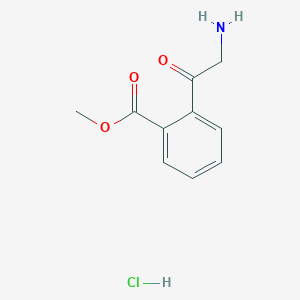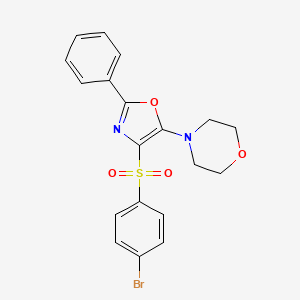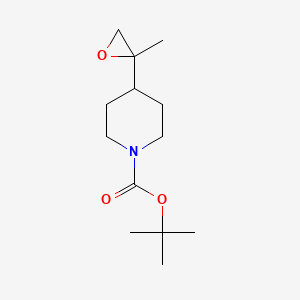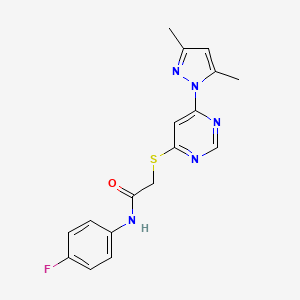![molecular formula C24H38O12 B2410258 NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- CAS No. 108567-70-0](/img/structure/B2410258.png)
NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- is a useful research compound. Its molecular formula is C24H38O12 and its molecular weight is 518.556. The purity is usually 95%.
BenchChem offers high-quality NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycoside Compounds in Fruit Extracts
Research on similar glycoside compounds shows their presence in various fruits. For instance, raspberry fruits contain β-D-glucopyranoside of 3-(3′-hydroxy-1′-butenyl)-2,4,4-trimethyl-2-cyclohexen-1-one (4-oxo-β-ionol), which is isolated through chromatographic methods. This demonstrates the occurrence of glycoside compounds in natural products and their potential in flavor and aroma studies (Pabst, Barron, Sémont, & Schreier, 1992).
Antiulcerogenic Properties
Compounds with structures similar to NCGC00386033-01_C24H38O12 have shown antiulcerogenic properties. For example, cassioside isolated from Cinnamomum cassia exhibits potent antiulcerogenic effects. This suggests potential medicinal applications for similar glycoside compounds (Shiraga, Okano, Akira, Fukaya, Yokoyama, Tanaka, Fukui, & Tabata, 1988).
Flavonoid Glycosides and Antioxidant Properties
Flavonoid glycosides, such as those structurally related to NCGC00386033-01_C24H38O12, are found in plants like Polygonum salicifolium. They demonstrate scavenging properties toward radicals, indicating potential antioxidant applications (Çalış, Kuruüzüm, Demirezer, Sticher, Ganci, & Rüedi, 1999).
Glycosides in Wine Phenols
Studies on Riesling wine have identified glycoconjugates related to NCGC00386033-01_C24H38O12, contributing to the diversity of wine phenols. This underscores the significance of glycoside compounds in the beverage industry (Marinos, Tate, & Williams, 1992).
Cytotoxic and Genotoxic Effects
Chemicals structurally similar to NCGC00386033-01_C24H38O12, such as 1-chloro-3-buten-2-one derivatives, have shown cytotoxic and genotoxic effects in human liver cells. This suggests the relevance of such compounds in toxicology research (Sun, Pelah, Zhang, Zhong, An, Yu, Zhang, & Elfarra, 2013).
Interaction with Biological Membranes
Research on echinocystic acid saponins from Albizia lebbeck, which share structural elements with NCGC00386033-01_C24H38O12, explores their interaction with biological membranes. This highlights the potential of such compounds in understanding cellular processes (Viana, da Silva, da Silva, Tinoco, & Parente, 2022).
Antibacterial Monoterpenoid Derivatives
Compounds like cannabiside D and E from Senecio cannabifolius Less., structurally related to NCGC00386033-01_C24H38O12, exhibit potent antibacterial activity. This suggests potential applications in developing antibacterial agents (Wu, Lin, Gao, Zheng, Li‐jun Wu, & Kim, 2006).
properties
InChI |
InChI=1S/C24H38O12/c1-12(26)5-6-15-22(2,3)7-13(27)8-23(15,4)36-20-18(30)17(29)16(28)14(35-20)9-33-21-19(31)24(32,10-25)11-34-21/h5,13-14,16-21,25,27-32H,7-11H2,1-4H3/t6?,13?,14-,16-,17+,18-,19+,20+,21+,23?,24-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXSAHUETCBEGY-MJWMZTCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C=C=C1C(CC(CC1(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)
![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)



![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)




![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)